molecular formula C11H15F2N3 B13099018 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine

カタログ番号: B13099018
分子量: 227.25 g/mol
InChIキー: AADDWXPHQWZLJM-OCAPTIKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine is a sophisticated chemical intermediate of significant interest in medicinal chemistry and oncology research. Its primary research value lies in its role as a key building block in the synthesis of potent and selective inhibitors of the KRAS G12C mutant protein. The (3R,5S)-3,5-dimethylpiperidine moiety is a sterically defined amine that contributes to the three-dimensional shape and binding affinity of the final drug candidate, while the difluoropyrimidine group is a common privileged structure in kinase inhibitor design. Mutated KRAS is a notoriously difficult-to-target oncogenic driver found in a significant proportion of cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic adenocarcinoma. The development of covalent inhibitors that specifically target the KRAS G12C mutant, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), represents a breakthrough in targeted cancer therapy. This compound serves as a critical precursor in the research and development of such therapeutic agents, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. Researchers utilize this intermediate to develop novel compounds that bind irreversibly to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state and inhibiting downstream oncogenic signaling pathways like MAPK. This makes it an indispensable tool for chemical biologists and medicinal chemists working on advancing next-generation targeted oncology treatments. This product is intended for research applications only and is not for diagnostic or therapeutic use.

特性

分子式

C11H15F2N3

分子量

227.25 g/mol

IUPAC名

4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]-5,6-difluoropyrimidine

InChI

InChI=1S/C11H15F2N3/c1-7-3-8(2)5-16(4-7)11-9(12)10(13)14-6-15-11/h6-8H,3-5H2,1-2H3/t7-,8+

InChIキー

AADDWXPHQWZLJM-OCAPTIKFSA-N

異性体SMILES

C[C@@H]1C[C@@H](CN(C1)C2=C(C(=NC=N2)F)F)C

正規SMILES

CC1CC(CN(C1)C2=C(C(=NC=N2)F)F)C

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions can range from 81% to 91% .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions can include various substituted pyrimidines, which may have different biological activities and applications.

科学的研究の応用

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine has several scientific research applications, including:

作用機序

The mechanism of action of 4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

類似化合物との比較

Structural Analogues in Patent Literature

The European patent application (EP 4 374 877 A2) describes compounds such as (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester and 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline . These share functional similarities with the target compound, including fluorinated aromatic systems and nitrogen-containing heterocycles. Key differences include:

  • Core Heterocycle : The target compound uses a pyrimidine ring, whereas the patent analogs employ pyridazine or aniline scaffolds.
  • Substituent Effects: The 3,5-dimethylpiperidine group in the target compound may confer stereochemical advantages over the non-chiral 2-methylpropyl ester in the patent example .

Piperidine-Containing Derivatives from Pharmacopeial Standards

Compounds such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1) and 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one highlight the prevalence of piperidine-linked fluorinated systems in drug discovery. Comparative insights:

  • Fluorination Strategy : The target compound’s 5,6-difluoropyrimidine contrasts with the 6-fluoro-benzisoxazole or 2,4-difluorophenyl groups in analogs, which may alter electronic properties and target selectivity.
  • Piperidine Substitution : The stereospecific dimethylpiperidine in the target compound likely enhances conformational rigidity compared to simpler piperidine-ethyl linkages in analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Fluorination Pattern Key Substituents Potential Applications
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine Pyrimidine 5,6-difluoro Stereospecific 3,5-dimethylpiperidine Bioactive intermediate
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-... Pyrido-pyrimidinone 6-fluoro (benzisoxazole) Piperidine-ethyl chain CNS therapeutics
(4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-... Pyrrolo-pyridazine 2,3-difluoro (phenyl) Iodophenylmethyl, ester Antiviral/antibacterial

Key Research Findings and Implications

  • Stereochemical Influence: The 3R,5S configuration in the target compound may improve receptor binding specificity compared to non-chiral analogs, as seen in enantioselective pharmacokinetic studies of related piperidine derivatives .
  • Fluorination and Stability: The 5,6-difluoro substitution on pyrimidine is associated with enhanced metabolic stability over mono-fluorinated analogs, as observed in comparative ADMET studies .
  • Synthetic Challenges : The synthesis of the target compound likely involves stereoselective piperidine coupling, akin to methods described in EP 4 374 877 A2 for analogous fluorinated systems .

生物活性

4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine (CAS No. 792915-24-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-((3R,5S)-3,5-dimethylpiperidin-1-yl)-5,6-difluoropyrimidine is C11H15F2N3C_{11}H_{15}F_2N_3 with a molecular weight of 227.25 g/mol. The compound features a pyrimidine ring substituted with fluorine atoms and a piperidine moiety, which is crucial for its biological activity.

Research indicates that compounds similar to 4-((3R,5S)-3,5-dimethylpiperidin-1-yl)-5,6-difluoropyrimidine often interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It potentially interacts with neurotransmitter receptors or kinases, influencing cellular responses and signaling cascades.
  • Cytotoxic Effects : Studies have shown that similar compounds exhibit selective toxicity towards malignant cells while sparing non-malignant cells, indicating a potential for use in cancer therapy.

Cytotoxicity Assays

A study evaluating the cytotoxic effects of related compounds demonstrated significant activity against various cancer cell lines. The selectivity index (SI) was calculated to assess the compound's ability to differentiate between malignant and non-malignant cells. Table 1 summarizes the cytotoxicity data for several compounds related to the piperidine class:

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHL-60 (Leukemia)0.520
Compound BHSC-2 (Oral Cancer)0.715
4-((3R,5S)-3,5-Dimethylpiperidin-1-yl)-5,6-difluoropyrimidine HCT116 (Colon Cancer)TBDTBD

Note: TBD indicates that specific data for this compound is currently under investigation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles in animal models.

Case Studies

  • Case Study on Antineoplastic Activity : A recent study investigated a series of piperidine derivatives for their antitumor properties. The findings indicated that these compounds could induce apoptosis in cancer cells via mitochondrial pathways and caspase activation .
  • Targeted Drug Development : Another research effort focused on optimizing the piperidine scaffold to enhance selectivity towards specific cancer types while minimizing off-target effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。